molecular formula C10H5BrFNO2 B1290974 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 893614-85-2

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1290974
CAS No.: 893614-85-2
M. Wt: 270.05 g/mol
InChI Key: UZVMHIFRABEFJC-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline and maleic anhydride.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as acetic acid or ethanol under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrole-2,5-dione ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The pyrrole-2,5-dione moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated products.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substitution pattern but lacks the pyrrole-2,5-dione moiety.

    4-Bromo-2-fluoroacetophenone: Similar in having bromine and fluorine atoms, but with an acetophenone group instead of the pyrrole-2,5-dione.

Uniqueness: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the pyrrole-2,5-dione ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVMHIFRABEFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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